molecular formula C19H21N5O3S3 B2876091 Ethyl [2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate CAS No. 496028-84-3

Ethyl [2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B2876091
CAS No.: 496028-84-3
M. Wt: 463.59
InChI Key: MAOZPVPMCURLTA-UHFFFAOYSA-N
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Description

Ethyl [2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring:

  • A tetrahydrobenzothieno[2,3-d]pyrimidine core with a 4-amino substituent.
  • A sulfanylacetyl linker bridging the pyrimidine and a 1,3-thiazole ring.
  • An ethyl ester group at the thiazole-4-yl position.

Properties

IUPAC Name

ethyl 2-[2-[[2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S3/c1-2-27-14(26)7-10-8-28-18(21-10)22-13(25)9-29-19-23-16(20)15-11-5-3-4-6-12(11)30-17(15)24-19/h8H,2-7,9H2,1H3,(H2,20,23,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOZPVPMCURLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=C3C4=C(CCCC4)SC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl [2-({[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate (CAS: 496028-85-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Molecular Structure

  • Molecular Formula : C22H24N4O3S2
  • Molar Mass : 456.58 g/mol
  • Density : 1.39 g/cm³ (predicted)
  • pKa : 13.32 (predicted)

Structural Features

The compound features a thiazole ring and a benzothienopyrimidine moiety, which are known for their biological activity. The presence of the sulfanyl and acetyl groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives similar to ethyl [2-({[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate. For instance, compounds with similar structures have exhibited significant antibacterial activity against various strains of bacteria. In one study, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 6.0 μg/mL against Staphylococcus aureus and E. coli .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research has indicated that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. A study identified a novel anticancer compound through screening that demonstrated efficacy in multicellular spheroids, indicating its potential for further development in cancer therapy .

The biological activity of ethyl [2-({[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells .
  • Receptor Modulation : Some derivatives are known to interact with the ephrin receptor family, which plays a role in cancer progression .

Study 1: Antimicrobial Efficacy

In a comparative study of various thieno-pyrimidine derivatives, ethyl [2-({[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate was tested against Candida albicans and Aspergillus flavus. The results indicated that the compound exhibited potent antifungal activity with an MIC of 9 μg/mL against A. flavus, comparable to established antifungal agents .

Study 2: Anticancer Screening

A library of compounds including ethyl [2-({[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate was screened for anticancer activity on various cancer cell lines. The compound demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications in Tetrahydrobenzothienopyrimidine Derivatives

Substituents at the Pyrimidine Ring
Compound Name (CAS/Ref.) Substituent at Position 3 Substituent at Position 4 Key Structural Differences
Target Compound -NH₂ -NH (tetrahydro core) Amino group enhances H-bonding potential.
Ethyl 4-[[2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate (332931-97-2) -CH₃ -O (oxo) Methyl and oxo groups reduce polarity compared to amino.
Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate (686771-31-3) -C₆H₄CH₃ (p-tolyl) -O (oxo) Aromatic substitution may enhance lipophilicity.
Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate (686770-24-1) -C₆H₅ (phenyl) -O (oxo) Phenyl group increases steric bulk and π-π interactions.

Impact of Substituents :

  • The 4-amino group in the target compound likely improves solubility and hydrogen bonding compared to oxo or methyl groups .
Linker and Functional Group Variations
Compound Name (CAS/Ref.) Linker Type Terminal Group Biological Implications
Target Compound Sulfanylacetyl Ethyl ester (thiazole) Ester group may serve as a prodrug, hydrolyzing to a carboxylic acid in vivo.
N-(4-sulfamoylphenyl)-2-[(4,6-dioxotetrahydropyrimidin-2-yl)thio]acetamide (B13) Sulfanylacetyl Sulfamoylphenyl Sulfonamide group enhances target specificity (e.g., carbonic anhydrase inhibition).
Ethyl 2-((4-chloro-6-((3-methoxyphenyl)amino)pyrimidin-2-yl)sulfanyl)acetate (10) Sulfanylacetyl Methoxyphenylamino Chloro and methoxy groups modulate electronic properties and metabolic stability.

Key Observations :

  • The ethyl ester in the target compound is a common feature in prodrug design, facilitating cellular uptake .
  • Terminal sulfonamides or aromatic amines (e.g., in B13 or compound 10 ) introduce distinct pharmacophoric motifs for target engagement.

Thiazole vs. Thiadiazole and Other Heterocycles

Compound Name (CAS/Ref.) Heterocycle Functional Impact
Target Compound 1,3-Thiazole Facilitates planar conformation; potential for π-stacking.
Ethyl 2-[[5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (690248-85-2) 1,3,4-Thiadiazole Additional nitrogen increases H-bond acceptor capacity.
Ethyl [(4-phenyl-1,3-thiazol-2-yl)amino]acetate (2) 1,3-Thiazole Simplified structure lacking pyrimidine core.

Comparison :

  • Thiazole rings (as in the target compound) balance rigidity and solubility, whereas thiadiazoles (e.g., ) may enhance binding to metal ions or polar residues.

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